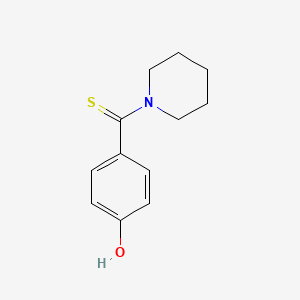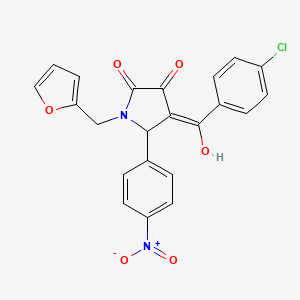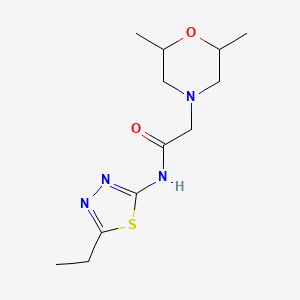
4-(1-piperidinylcarbonothioyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-piperidinylcarbonothioyl)phenol, commonly known as PCCP, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. PCCP belongs to the class of thiol-containing compounds, which have been shown to possess a wide range of biological activities. In
科学研究应用
PCCP has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. PCCP has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, PCCP has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Moreover, PCCP has been reported to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.
作用机制
The exact mechanism of action of PCCP is not fully understood. However, it has been suggested that PCCP exerts its biological activities through the modulation of cellular signaling pathways. PCCP has been reported to inhibit the activity of various enzymes, including tyrosine kinase and cyclooxygenase-2. Additionally, PCCP has been shown to induce apoptosis in cancer cells, which could be attributed to its ability to activate caspases.
Biochemical and Physiological Effects:
PCCP has been shown to possess a wide range of biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Additionally, PCCP has been shown to induce oxidative stress, which could contribute to its antitumor activity. Moreover, PCCP has been reported to possess neuroprotective properties, which could be useful in the treatment of various neurological disorders.
实验室实验的优点和局限性
PCCP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. Additionally, PCCP has been shown to possess a wide range of biological activities, making it a useful tool for studying cellular signaling pathways. However, the use of PCCP in lab experiments has several limitations. PCCP is a toxic compound that requires special handling and disposal procedures. Moreover, the exact mechanism of action of PCCP is not fully understood, which could limit its use in certain experimental settings.
未来方向
There are several future directions for research on PCCP. One of the most promising areas of research is the development of PCCP-based anticancer agents. Additionally, PCCP could be useful in the development of new antimicrobial agents. Moreover, further research is needed to fully understand the mechanism of action of PCCP and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, PCCP is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. It possesses a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. PCCP has been shown to modulate cellular signaling pathways through the inhibition of various enzymes and the modulation of gene expression. However, the use of PCCP in lab experiments has several limitations, including its toxicity and the lack of understanding of its mechanism of action. Further research is needed to fully understand the potential applications of PCCP in the treatment of various diseases.
合成方法
The synthesis of PCCP involves the reaction of 4-hydroxythiophenol with piperidine-1-carbodithioic acid, which results in the formation of PCCP. This method has been reported to yield high purity and good yield of PCCP. However, the synthesis of PCCP requires specialized laboratory equipment and expertise.
属性
IUPAC Name |
(4-hydroxyphenyl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-11-6-4-10(5-7-11)12(15)13-8-2-1-3-9-13/h4-7,14H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKPBYGQHHZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418779 |
Source


|
| Record name | STK220135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one | |
CAS RN |
58563-55-6 |
Source


|
| Record name | STK220135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)
![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)
![6-{[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5302855.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5302867.png)
![(2R*,6R*)-2-allyl-1-[3-(4-methoxyphenyl)propanoyl]-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5302878.png)

![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5302885.png)
![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5302890.png)

![methyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}-3-methylbenzoate](/img/structure/B5302905.png)
![ethyl 4-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5302912.png)
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine](/img/structure/B5302925.png)